molecular formula C21H18N2O6S B4864946 methyl [(5E)-2,4-dioxo-5-{2-[2-oxo-2-(phenylamino)ethoxy]benzylidene}-1,3-thiazolidin-3-yl]acetate

methyl [(5E)-2,4-dioxo-5-{2-[2-oxo-2-(phenylamino)ethoxy]benzylidene}-1,3-thiazolidin-3-yl]acetate

Cat. No.: B4864946
M. Wt: 426.4 g/mol
InChI Key: BQNFQRVHKWBOMD-GZTJUZNOSA-N
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Description

Methyl [(5E)-2,4-dioxo-5-{2-[2-oxo-2-(phenylamino)ethoxy]benzylidene}-1,3-thiazolidin-3-yl]acetate is a complex organic compound with a thiazolidine ring structure

Preparation Methods

The synthesis of methyl [(5E)-2,4-dioxo-5-{2-[2-oxo-2-(phenylamino)ethoxy]benzylidene}-1,3-thiazolidin-3-yl]acetate involves several steps. One common method includes the reaction of N-arylsulfonylaziridine with isothiocyanates in the presence of a Lewis acid catalyst such as BF3·OEt2 . This reaction proceeds through an S_N2-type ring-opening mechanism, leading to the formation of the thiazolidine ring . Industrial production methods may involve similar synthetic routes but optimized for higher yields and purity.

Chemical Reactions Analysis

Methyl [(5E)-2,4-dioxo-5-{2-[2-oxo-2-(phenylamino)ethoxy]benzylidene}-1,3-thiazolidin-3-yl]acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl [(5E)-2,4-dioxo-5-{2-[2-oxo-2-(phenylamino)ethoxy]benzylidene}-1,3-thiazolidin-3-yl]acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl [(5E)-2,4-dioxo-5-{2-[2-oxo-2-(phenylamino)ethoxy]benzylidene}-1,3-thiazolidin-3-yl]acetate involves its interaction with specific molecular targets. The thiazolidine ring structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Methyl [(5E)-2,4-dioxo-5-{2-[2-oxo-2-(phenylamino)ethoxy]benzylidene}-1,3-thiazolidin-3-yl]acetate can be compared with other thiazolidine derivatives, such as:

These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties

Properties

IUPAC Name

methyl 2-[(5E)-5-[[2-(2-anilino-2-oxoethoxy)phenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O6S/c1-28-19(25)12-23-20(26)17(30-21(23)27)11-14-7-5-6-10-16(14)29-13-18(24)22-15-8-3-2-4-9-15/h2-11H,12-13H2,1H3,(H,22,24)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNFQRVHKWBOMD-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(=O)C(=CC2=CC=CC=C2OCC(=O)NC3=CC=CC=C3)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CN1C(=O)/C(=C\C2=CC=CC=C2OCC(=O)NC3=CC=CC=C3)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl [(5E)-2,4-dioxo-5-{2-[2-oxo-2-(phenylamino)ethoxy]benzylidene}-1,3-thiazolidin-3-yl]acetate
Reactant of Route 2
methyl [(5E)-2,4-dioxo-5-{2-[2-oxo-2-(phenylamino)ethoxy]benzylidene}-1,3-thiazolidin-3-yl]acetate
Reactant of Route 3
Reactant of Route 3
methyl [(5E)-2,4-dioxo-5-{2-[2-oxo-2-(phenylamino)ethoxy]benzylidene}-1,3-thiazolidin-3-yl]acetate
Reactant of Route 4
methyl [(5E)-2,4-dioxo-5-{2-[2-oxo-2-(phenylamino)ethoxy]benzylidene}-1,3-thiazolidin-3-yl]acetate
Reactant of Route 5
Reactant of Route 5
methyl [(5E)-2,4-dioxo-5-{2-[2-oxo-2-(phenylamino)ethoxy]benzylidene}-1,3-thiazolidin-3-yl]acetate
Reactant of Route 6
Reactant of Route 6
methyl [(5E)-2,4-dioxo-5-{2-[2-oxo-2-(phenylamino)ethoxy]benzylidene}-1,3-thiazolidin-3-yl]acetate

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